molecular formula C11H13ClO B1322312 3-tert-Butylbenzoyl chloride CAS No. 21900-36-7

3-tert-Butylbenzoyl chloride

Cat. No. B1322312
CAS RN: 21900-36-7
M. Wt: 196.67 g/mol
InChI Key: GYLMOVQXUVCWLK-UHFFFAOYSA-N
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Description

3-tert-Butylbenzoyl chloride is a chemical compound with the molecular formula C11H13ClO . It contains a total of 26 bonds, including 13 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, and 1 acyl halogenide .


Molecular Structure Analysis

The molecular structure of 3-tert-Butylbenzoyl chloride includes a six-membered aromatic ring attached to a tert-butyl group and a benzoyl chloride group . The molecule has a molecular weight of 196.67 g/mol .


Physical And Chemical Properties Analysis

3-tert-Butylbenzoyl chloride has a molecular weight of 196.67 g/mol . It has a topological polar surface area of 17.1 Ų and a complexity of 193 . It has 0 hydrogen bond donors, 1 hydrogen bond acceptor, and 2 rotatable bonds .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Hexa-tert-butyl-benzil and -benzoin : 3-tert-Butylbenzoyl chloride is used in the reduction process with Mg–MgI2 under ultrasonic irradiation, leading to the formation of hexa-tert-butyl-benzil and -benzoin. The process also yields 2,2′,4,4′,6-penta-tert-butylbenzil, and the possible mechanisms for the loss of the But group are explored (Frey & Rappoport, 1997).

  • Characterization of 4-tert-Butylbenzoyl Amoxicillin : In a study, 4-tert-butylbenzoyl amoxicillin was synthesized by reacting amoxicillin with 4-tert-butylbenzoyl chloride. Its antibacterial activity against various bacteria was tested using the paper disk diffusion method, showcasing its specific spectrum activity (Siddiq et al., 2022).

Catalytic Activities

  • Catalytic Activities in Ruthenium(II) Carbonyl Chloride Complexes : A series of ruthenium(II) carbonyl chloride complexes with pyridine-functionalised N-heterocyclic carbenes, including 3-tert-butylbenzoyl chloride, have been synthesized. These complexes showed catalytic activities in hydrogen transfer reactions of ketones (Cheng et al., 2009).

  • Catalysis in Iridium-Catalyzed Ketone Hydrosilylation : Benzimidazolium chlorides, including 3-tert-butylbenzoyl chloride, were used as precursors to N-heterocyclic carbene ligands in iridium complexes. These complexes showed catalytic activity for the hydrosilylation of aryl methyl ketones, exhibiting substrate specificity (Chianese et al., 2009).

Synthesis of Complex Compounds

  • Synthesis of Schiff Base Complexes : Schiff base complexes were synthesized using 3-tert-butylbenzoyl chloride, showing efficient catalytic activities towards cyclohexane oxidation (Sutradhar et al., 2016).

  • -ylidene, which displayed potent anticancer and antimicrobial properties (Ray et al., 2007).

Mechanistic Insights

  • Mechanistic Study of Friedel-Crafts Acylation : A study examined the Friedel-Crafts acylation between 4-tert-butylbenzoyl chloride and mesitylene, revealing insights into the reaction's kinetics and the role of the acylium ion (Huang et al., 2013).

  • Study on Alkylation of Benzofuran : The alkylation of benzofuran with tert-butyl chloride, which involves 3-tert-butylbenzoyl chloride, was studied, showing that alkylation primarily occurs at the 3-position, highlighting the influence of solvents and catalysts on product ratios (Karakhanov et al., 1971, 1974).

Safety And Hazards

3-tert-Butylbenzoyl chloride is a hazardous substance. It may cause respiratory irritation, and it is harmful if swallowed, in contact with skin, or if inhaled . It is also combustible .

properties

IUPAC Name

3-tert-butylbenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO/c1-11(2,3)9-6-4-5-8(7-9)10(12)13/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYLMOVQXUVCWLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=CC(=C1)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60622863
Record name 3-tert-Butylbenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60622863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-tert-Butylbenzoyl chloride

CAS RN

21900-36-7
Record name 3-tert-Butylbenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60622863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
Y Peng, Q Zhang, S Arora, SM Keenan… - Bioorganic & medicinal …, 2009 - Elsevier
… 3-tert-Butylbenzoyl chloride 510 mg (2.6 mmol) was dissolved in 5 mL chloroform and added dropwise carefully into the amidrazone solution. The mixture was refluxed overnight. After …
Number of citations: 19 www.sciencedirect.com
G Mallesham, S Balaiah, MA Reddy, B Sridhar… - Photochemical & …, 2014 - Springer
… This compound was synthesized according to a procedure similar to that of 3a, using 6 (8.0 g, 35.5 mmol), 3-tert-butylbenzoyl chloride (8.1 mL, 39.1 mmol) and dry pyridine (15 mL) to …
Number of citations: 18 link.springer.com

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